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Compound of Interest

Compound Name: PPZ2

Cat. No.: B1677980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and

purification of recombinant Serine/threonine-protein phosphatase PPZ2 from Saccharomyces

cerevisiae. The protocols outlined below are intended for research purposes and can be

adapted for various downstream applications, including functional assays and drug screening.

Data Presentation
Table 1: Expected Yield of Recombinant PPZ2 from E.
coli Shake Flask Cultures

Culture
Volume (L)

Expression
System

Purification
Method

Expected
Protein Yield
(mg/L)

Reference

1

E. coli

BL21(DE3) /

pET28a-PPZ2

Immobilized

Metal Affinity

Chromatography

(IMAC)

5 - 50 [1][2][3]

0.05
E. coli (High-

density culture)
IMAC

280 - 680

(equivalent to 14-

34 mg per 50

mL)

[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1677980?utm_src=pdf-interest
https://www.benchchem.com/product/b1677980?utm_src=pdf-body
https://www.benchchem.com/product/b1677980?utm_src=pdf-body
https://www.researchgate.net/post/Whats_the_maximum_yield_of_a_protein_that_can_be_produced_from_1liter_LB_ecoli_expression
https://www.researchgate.net/post/What_are_the_yields_of_His-tagged_recombinant_protein_purificaction_by_Ni-resin_that_you_normally_got
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771296/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Protein yields are highly dependent on the specific protein, expression conditions, and

the health of the bacterial culture. The values presented are estimates and may vary

significantly.[4]

Experimental Protocols
Cloning of S. cerevisiae PPZ2 Gene into pET28a(+)
Expression Vector
This protocol describes the amplification of the PPZ2 gene from S. cerevisiae genomic DNA

and its subsequent cloning into the pET28a(+) expression vector, which will append an N-

terminal His6-tag to the recombinant protein.

1.1. Genomic DNA Extraction from Saccharomyces cerevisiae

This protocol is adapted from standard yeast genomic DNA isolation procedures.

Materials:

YPD medium

S. cerevisiae (e.g., strain S288C)

Lysis buffer (2% Triton X-100, 1% SDS, 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM

EDTA)

Phenol:chloroform:isoamyl alcohol (25:24:1)

100% Ethanol and 70% Ethanol

Acid-washed glass beads (0.5 mm diameter)

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at

30°C with shaking.
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Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Resuspend the cell pellet in 200 µL of lysis buffer.

Add an equal volume of acid-washed glass beads.

Vortex vigorously for 5 minutes to disrupt the cells.

Add 200 µL of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.

Centrifuge at 12,000 x g for 5 minutes to separate the phases.

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol.

Incubate at -20°C for 30 minutes.

Pellet the DNA by centrifugation at 12,000 x g for 10 minutes.

Wash the pellet with 500 µL of 70% ethanol.

Air dry the pellet and resuspend in 50 µL of TE buffer.

Quantify the DNA concentration using a spectrophotometer.

1.2. Primer Design for PPZ2 Amplification

The following primers are designed to amplify the full-length coding sequence of PPZ2
(Systematic Name: YDR436W) from S. cerevisiae S288C genomic DNA.[5] Restriction sites for

NdeI (forward primer) and XhoI (reverse primer) are included for cloning into the pET28a(+)

vector.

Forward Primer (PPZ2-NdeI-F): 5'-CATATGTCCAAGAGTTTGGATGAAG-3' (NdeI site:

CATATG)

Reverse Primer (PPZ2-XhoI-R): 5'-CTCGAGTTAATTTAGATTTTTCTTCTTTGG-3' (XhoI site:

CTCGAG)
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1.3. PCR Amplification of PPZ2 Gene

PCR Reaction Mix (50 µL):

5x High-Fidelity PCR Buffer: 10 µL

10 mM dNTPs: 1 µL

Forward Primer (10 µM): 2.5 µL

Reverse Primer (10 µM): 2.5 µL

S. cerevisiae Genomic DNA (50-100 ng): 1 µL

High-Fidelity DNA Polymerase: 0.5 µL

Nuclease-free water: to 50 µL

PCR Cycling Conditions:

Initial Denaturation: 98°C for 30 seconds

30 Cycles:

Denaturation: 98°C for 10 seconds

Annealing: 58°C for 20 seconds

Extension: 72°C for 1 minute 15 seconds (based on ~1 kb/30 sec extension rate for a

~2.1 kb gene)

Final Extension: 72°C for 5 minutes

Hold: 4°C

Analysis:

Run 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a ~2.1 kb

fragment.
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Purify the remaining PCR product using a PCR purification kit.

1.4. Restriction Digest and Ligation

Procedure:

Digest both the purified PCR product and the pET28a(+) vector with NdeI and XhoI

restriction enzymes in separate reactions.

Incubate at 37°C for 1-2 hours.

Purify the digested PCR product and the linearized pET28a(+) vector using a gel

extraction kit.

Set up a ligation reaction with the digested PPZ2 insert and pET28a(+) vector using T4

DNA ligase.

Incubate at 16°C overnight or at room temperature for 2-4 hours.

1.5. Transformation into E. coli

Procedure:

Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin.

Incubate overnight at 37°C.

Screen colonies for the correct insert by colony PCR and restriction digestion of isolated

plasmid DNA.

Confirm the sequence of the insert by Sanger sequencing.

Expression and Purification of Recombinant His6-PPZ2
2.1. Transformation into Expression Host

Procedure:
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Transform the confirmed pET28a-PPZ2 plasmid into competent E. coli BL21(DE3) cells.

Plate on LB agar with 50 µg/mL kanamycin and incubate overnight at 37°C.

2.2. Protein Expression

Procedure:

Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at

37°C.

The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of

0.05-0.1.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Reduce the temperature to 18-25°C and continue to grow for 16-18 hours.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2.3. Cell Lysis and Protein Purification

Buffers:

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme.

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

Procedure:

Resuspend the cell pellet in 30 mL of lysis buffer per liter of culture.

Incubate on ice for 30 minutes.
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Sonicate the cell suspension on ice to lyse the cells.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Equilibrate a Ni-NTA affinity column with lysis buffer (without lysozyme and PMSF).

Load the clarified lysate onto the column.

Wash the column with 10 column volumes of wash buffer.

Elute the bound protein with 5 column volumes of elution buffer.

Collect fractions and analyze by SDS-PAGE for purity.

Pool the fractions containing the purified protein and dialyze against a suitable storage

buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Determine the protein concentration using a Bradford or BCA assay.

Functional Assay for Recombinant PPZ2
The activity of the recombinant PPZ2 can be determined using a colorimetric assay with p-

nitrophenyl phosphate (pNPP) as a substrate.

Materials:

Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 5 mM DTT.

Substrate: 10 mM pNPP in assay buffer.

Stop Solution: 1 M NaOH.

Purified recombinant PPZ2.

Procedure:

In a 96-well plate, add 50 µL of assay buffer.

Add a known amount of purified PPZ2 enzyme (e.g., 0.1-1 µg) to the wells.
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Initiate the reaction by adding 50 µL of 10 mM pNPP substrate.

Incubate at 30°C for 15-30 minutes.

Stop the reaction by adding 50 µL of 1 M NaOH.

Measure the absorbance at 405 nm.

Calculate the specific activity of the enzyme (µmol of p-nitrophenol released per minute

per mg of enzyme).

Mandatory Visualizations
Signaling Pathway Diagram
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Caption: PKC1-MAPK signaling pathway in S. cerevisiae and the putative role of PPZ2.
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Caption: Workflow for cloning, expression, and functional analysis of recombinant PPZ2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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